Methylmercury

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is highly resistant to a broad spectrum of beta-lactamases and is effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . Epocelin is commonly used to treat bacterial infections in various parts of the body, including the brain, lungs, ear, urinary tract, skin, soft tissues, bones, joints, blood, and heart .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epocelin is synthesized through a series of chemical reactions involving the incorporation of a thiazole ring and a methoxyimino group into the cephalosporin core structure. The synthesis typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is formed by reacting a suitable thioamide with a halogenated compound.

Incorporation of the Methoxyimino Group: The methoxyimino group is introduced through a reaction with an appropriate oxime derivative.

Coupling with the Cephalosporin Core: The thiazole and methoxyimino groups are then coupled with the cephalosporin core to form the final compound.

Industrial Production Methods: In industrial settings, Epocelin is produced through large-scale fermentation processes followed by chemical modification. The fermentation process involves the use of specific strains of microorganisms to produce the cephalosporin core, which is then chemically modified to introduce the thiazole and methoxyimino groups .

Chemical Reactions Analysis

Types of Reactions: Epocelin undergoes various chemical reactions, including:

Oxidation: Epocelin can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert Epocelin into its corresponding alcohol derivatives.

Substitution: Epocelin can undergo substitution reactions, particularly at the thiazole ring, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various thiazole derivatives.

Scientific Research Applications

Epocelin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying beta-lactamase resistance and the development of new antibiotics.

Biology: Employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.

Medicine: Used in clinical studies to evaluate its efficacy and safety in treating various bacterial infections.

Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

Epocelin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .

Comparison with Similar Compounds

- Cefotaxime

- Ceftriaxone

- Cefuroxime

Comparison: Epocelin is unique among cephalosporins due to its high resistance to beta-lactamases and its broad spectrum of activity against both gram-positive and gram-negative organisms. Unlike other third-generation cephalosporins, Epocelin’s C-3 side chain has been removed to prevent deactivation by hydrolytic enzymes .

Properties

CAS No. |

16056-34-1 |

|---|---|

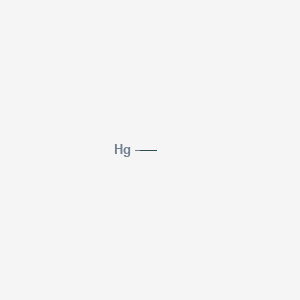

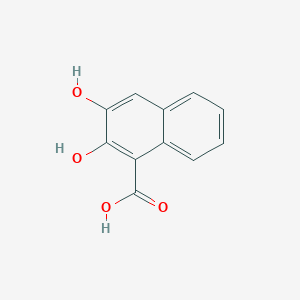

Molecular Formula |

CH3Hg |

Molecular Weight |

215.63 g/mol |

IUPAC Name |

methylmercury |

InChI |

InChI=1S/CH3.Hg/h1H3; |

InChI Key |

JJWSNOOGIUMOEE-UHFFFAOYSA-N |

SMILES |

C[Hg] |

Canonical SMILES |

C[Hg] |

Key on ui other cas no. |

16056-34-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)

![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)